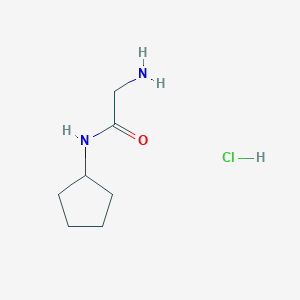
1-Methylcycloheptan-1-amine hydrochloride
Descripción general
Descripción
1-Methylcycloheptan-1-amine hydrochloride, also known as 1-amino-1-methylcycloheptane hydrochloride, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 163.69 . The InChI code for this compound is1S/C8H17N.ClH/c1-8(9)6-4-2-3-5-7-8;/h2-7,9H2,1H3;1H . Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Amination of Methylcyclohexane : A study by Kovavic and Chaudhary (1967) detailed the amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane, a compound closely related to 1-Methylcycloheptan-1-amine. This process, involving trichloramine and aluminum chloride, highlighted a practical system for direct amination of t-alkanes, which could be relevant for the synthesis of 1-Methylcycloheptan-1-amine hydrochloride (Kovavic & Chaudhary, 1967).
Organocatalysis in Aldol Reactions : Wu et al. (2009) described the use of tetrapeptides, containing a terminated primary amine, in catalyzing aldol reactions. These findings suggest potential applications of this compound in organocatalysis, given its primary amine structure (Wu et al., 2009).
Cyclopropane Ring-Opening : Lifchits and Charette (2008) discussed a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. The methodology preserved enantiomeric purity and was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, demonstrating a potential application area for this compound (Lifchits & Charette, 2008).
Chemical Properties and Reactions
Reactivity and Stability Studies : Research by Kirby et al. (2001) on twisted amides provides insights into the reactivity and stability of amide structures, which could be relevant for understanding the properties of this compound (Kirby et al., 2001).
Cyclomerization Reactions : Mori and Maeda (1997) studied the photochemical properties of amino-linked bichromophoric anthracenes, including cyclomerization reactions. Such studies can provide valuable information on the photochemical behavior of compounds like this compound (Mori & Maeda, 1997).
Safety and Hazards
The safety information for 1-Methylcycloheptan-1-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-methylcycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(9)6-4-2-3-5-7-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQPESIQXDACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98486-55-6 | |
| Record name | Cycloheptanamine, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98486-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1520324.png)



amine hydrochloride](/img/structure/B1520331.png)



